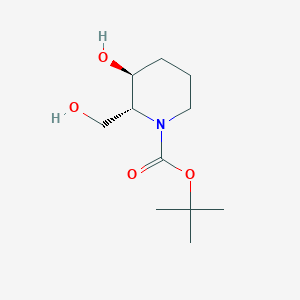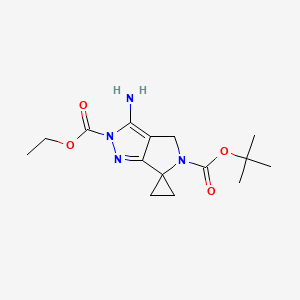
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the thiazole ring, along with a hydrazinyl group at the 2-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a base. For this compound, the precursors are 3-chloro-4-fluorophenylthiourea and an appropriate α-halo ketone.
-
Step 1: Preparation of 3-chloro-4-fluorophenylthiourea
- React 3-chloro-4-fluoroaniline with thiocarbonyldiimidazole to form 3-chloro-4-fluorophenylthiourea.
- Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature to reflux), and reaction time (several hours).
-
Step 2: Hantzsch Thiazole Synthesis
- Condense 3-chloro-4-fluorophenylthiourea with an α-halo ketone (e.g., α-bromoacetophenone) in the presence of a base (e.g., sodium ethoxide).
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); solvent (e.g., water or acetic acid); temperature (room temperature to reflux).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); solvent (e.g., ethanol or tetrahydrofuran); temperature (room temperature to reflux).
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., ethanol or dimethylformamide); temperature (room temperature to reflux).
Major Products Formed
Oxidation: Corresponding oxides of the thiazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole has diverse applications in scientific research, including:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can enhance the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production. By binding to the active site of the enzyme, the compound prevents the oxidation of L-tyrosine and L-DOPA, thereby reducing melanin synthesis. This mechanism is of interest in developing treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(3-chloro-4-fluorophenyl)-1,3-thiazole
Uniqueness
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms enhances its electrophilicity and potential for forming strong interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C9H7ClFN3S |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-3-5(1-2-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
SAMNYOAVYUDYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)











![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
